2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one
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Overview
Description
2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including hydroxyl, nitro, and sulphonyl groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable phenol derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistency and efficiency. The process involves stringent quality control measures to monitor the reaction parameters and product specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The hydroxyl and sulphonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like alkoxides. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one
- 2,4-Dihydro-4-((2-hydroxy-5-(sulphooxy)ethyl)sulphonyl)phenyl)-3H-pyrazol-3-one
Uniqueness
2,4-Dihydro-4-((2-hydroxy-5-(methylsulphonyl)-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
35954-29-1 |
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Molecular Formula |
C17H15N5O6S |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
4-[(2-hydroxy-5-methylsulfonyl-4-nitrophenyl)diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N5O6S/c1-10-16(17(24)21(20-10)11-6-4-3-5-7-11)19-18-12-8-15(29(2,27)28)13(22(25)26)9-14(12)23/h3-9,16,23H,1-2H3 |
InChI Key |
MOWONGIRBKAENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)[N+](=O)[O-])S(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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